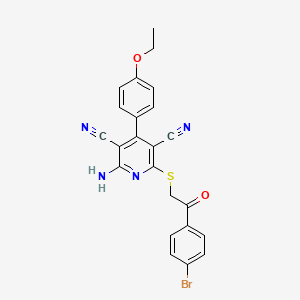

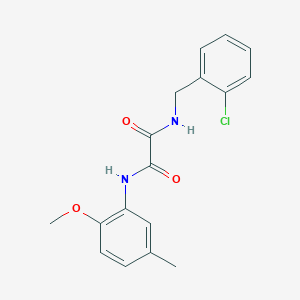

![molecular formula C16H12Cl3N5OS B2835795 2-{[4-氨基-5-(4-氯苯基)-4H-1,2,4-三唑-3-基]硫醇}-N-(2,5-二氯苯基)乙酰胺 CAS No. 577996-02-2](/img/structure/B2835795.png)

2-{[4-氨基-5-(4-氯苯基)-4H-1,2,4-三唑-3-基]硫醇}-N-(2,5-二氯苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities . It is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization . The compound is part of a larger group of sulfonamide derivatives, which are associated with a wide range of biological activities, including antifungal and herbicidal properties .

Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid. The acid is first esterified with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .Physical and Chemical Properties Analysis

The compound has a molecular weight of 219.07 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved sources .科学研究应用

振动光谱特征和量子计算方法

由(S. J. Jenepha Mary, S. Pradhan, C. James, 2022)进行的一项研究表征了一个具有相似结构的抗病毒活性分子,重点关注其通过拉曼和傅里叶变换红外光谱的振动特征。该研究利用密度泛函理论来探索几何平衡、分子间和分子内的氢键。该研究通过立体电子相互作用和振动光谱分析证实了稳定性,提供了对晶体结构内分子间接触的见解。

衍生物的合成和抗渗出活性

由(N. Chalenko 等人,2019)进行的研究对吡咯啉衍生物的合成和生物活性进行了研究,包括与查询化合物在结构上相关的化合物。该研究强调了 1,2,4-三唑衍生物的重要合成和药理潜力。该研究旨在合成新的生物活性化合物,证实其在动物模型中的抗渗出活性,并建议进一步研究其镇痛活性。

衍生物曼尼希碱的抗菌剂

由(P. Sah 等人,2014)进行的一项研究合成了基于类似化合物的曼尼希碱的衍生物,探索了其作为抗菌剂的潜力。该研究评估了合成化合物对细菌和真菌菌株的活性,显示出中等活性。这项研究有助于了解此类化合物的抗菌潜力。

胆碱酯酶抑制和分子对接研究

由(N. Riaz 等人,2020)进行的另一项研究重点关注相关化合物的 N-芳基衍生物的合成,评估了它们对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制潜力。该研究发现一些衍生物表现出中等至良好的活性,突出了这些化合物在治疗与胆碱酯酶功能障碍相关的疾病中的治疗潜力。

未来方向

The future directions for this compound could involve further exploration of its biological activities, given the known wide range of activities associated with sulfonamide derivatives . Additionally, modifications to its structure could be explored to enhance its properties or discover new functionalities.

作用机制

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of organic compounds known as n-arylpiperazines . These compounds are known to interact with a variety of receptors and enzymes in the body, influencing numerous biological processes.

Mode of Action

It is known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds . This suggests that the compound may interact with its targets in a way that alters their function, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may influence a variety of biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 229-233 °c (lit) . This suggests that the compound may have good stability, which could potentially enhance its bioavailability.

Result of Action

Given the diverse biological activities of similar compounds, it is likely that the compound could have a range of effects at the molecular and cellular level .

属性

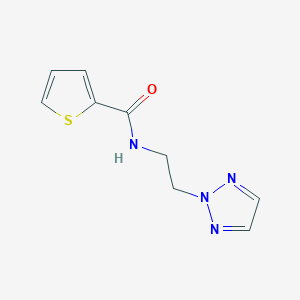

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUFMGOZYPCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

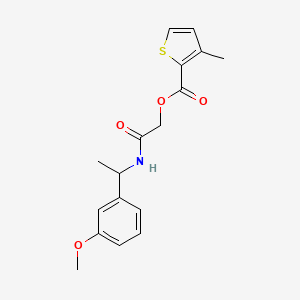

![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)

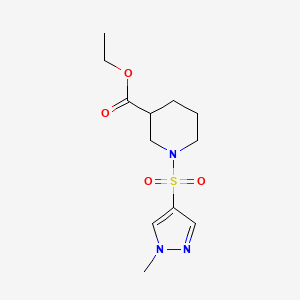

![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

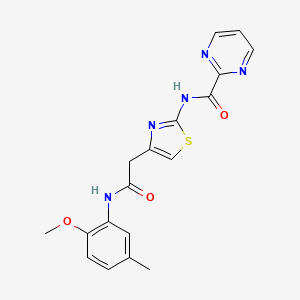

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2835722.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)

![N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2835732.png)